molecular formula C23H18BrN3O B3454051 N-[4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl]acetamide

N-[4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl]acetamide

Cat. No.: B3454051
M. Wt: 432.3 g/mol
InChI Key: OPDGOSXGVNBMQL-UHFFFAOYSA-N
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Description

N-[4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl]acetamide is an organic compound with a complex structure that includes an imidazole ring, a bromophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the bromophenyl and phenyl groups. The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine or alcohol.

Scientific Research Applications

N-[4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has potential as a probe for studying biological processes.

    Medicine: It may have therapeutic potential due to its structural features.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: A simpler compound with similar structural features.

    4-bromo-N-phenylbenzamide: Another related compound with a bromophenyl group.

    N-(4-bromophenyl)-4-phenylthiazole: A compound with a thiazole ring instead of an imidazole ring.

Uniqueness

N-[4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl]acetamide is unique due to the presence of both the imidazole ring and the bromophenyl group, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O/c1-15(28)25-20-13-9-18(10-14-20)23-26-21(16-5-3-2-4-6-16)22(27-23)17-7-11-19(24)12-8-17/h2-14H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDGOSXGVNBMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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